molecular formula C16H14N2O3 B2699145 6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 953731-77-6

6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No. B2699145
CAS RN: 953731-77-6
M. Wt: 282.299
InChI Key: PMDKKOGRWREGQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazolo[4,5-b]pyridines has been achieved via two main approaches: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives .


Molecular Structure Analysis

The molecular structure of isoxazolo[4,5-b]pyridines involves a pyridine ring fused with an isoxazole ring .


Chemical Reactions Analysis

Intramolecular nucleophilic substitution of halogen or nitro group in pyridines with appropriate N–O nucleophile in position 2 is one of the most obvious approaches to isoxazolo[4,5-b]pyridine skeleton .


Physical And Chemical Properties Analysis

These compounds contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and molecular docking of novel pyridine and fused pyridine derivatives, focusing on their antimicrobial and antioxidant activity, have been documented. These compounds were synthesized using different chemical reactions and evaluated for their binding energies towards target proteins, revealing moderate to good activity (Flefel et al., 2018).
  • Another study detailed the efficient synthesis of substituted 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide and benzo[b][1,8]naphthyridine-3-carboxamide derivatives. This research provided insights into the mechanistic aspects of the formation of these compounds and supported the results with theoretical calculations (Guleli et al., 2019).

Biological Activities and Applications

  • Research on the synthesis of various heterocyclic compounds, including triazolopyridines and thiadiazoles, has shown potential for radioprotective and anticancer activities. These compounds were synthesized via reactions involving hydrazonoyl halides, showing significant activities against specific cancer cells (Ghorab et al., 2006).
  • The development of new sulfur heterocyclic compounds as potential radioprotective and anticancer agents was explored, demonstrating the utility of these compounds in medical research and their potential applications in cancer treatment (Ghorab et al., 2006).

Photophysical and Nonlinear Optical Behavior

  • The study of novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones was conducted to investigate their third-order nonlinear optical properties. This research indicates the importance of these compounds in the development of materials with potential applications in optical limiting and photonics (Murthy et al., 2013).

Mechanism of Action

Isoxazolo[4,5-b]pyridine derivatives have been studied as inhibitors of cytochrome P450 CYP17 which is responsible for the biosynthesis of precursors of both androgens and estrogen .

properties

IUPAC Name

6-(2,4-dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-8-4-5-11(9(2)6-8)13-7-12(16(19)20)14-10(3)18-21-15(14)17-13/h4-7H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDKKOGRWREGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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